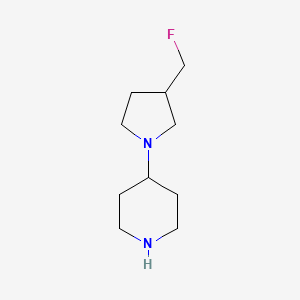

4-(3-(Fluorometil)pirrolidin-1-il)piperidina

Descripción general

Descripción

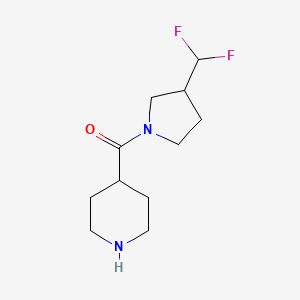

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C10H19FN2 and its molecular weight is 186.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos: Mejora del espacio farmacoforo

El anillo pirrolidínico, una estructura central en “4-(3-(Fluorometil)pirrolidin-1-il)piperidina”, se utiliza ampliamente en química medicinal para crear compuestos para tratar enfermedades humanas. Su hibridación sp3 permite una exploración eficiente del espacio farmacoforo, contribuyendo a la estereoquímica de la molécula y aumentando la cobertura tridimensional a través de la "pseudorrotación" .

Agentes anticancerígenos: Selectividad del objetivo

Se ha informado que los derivados de pirrolidina, incluyendo “this compound”, exhiben selectividad de objetivo en la actividad anticancerígena. La presencia de sustituyentes como los grupos fluorometilo puede influir en el perfil biológico de los candidatos a fármacos, lo que podría conducir a diferentes modos de unión a proteínas enantioselectivas .

Aplicaciones antimicrobianas y antifúngicas

Los compuestos con el núcleo piperidínico, como “this compound”, muestran promesa como agentes antimicrobianos y antifúngicos. Su diversidad estructural les permite interactuar con varios objetivos microbianos y fúngicos, interrumpiendo su crecimiento y proliferación .

Usos analgésicos y antiinflamatorios

La porción piperidínica es esencial en la producción de fármacos analgésicos y antiinflamatorios. Los derivados de “this compound” podrían explorarse por su potencial para aliviar el dolor y reducir la inflamación a través de la modulación de vías biológicas .

Tratamiento de enfermedades neurodegenerativas

Los derivados de piperidina se están investigando por su papel en el tratamiento de enfermedades neurodegenerativas como el Alzheimer. Las características estructurales de “this compound” pueden permitirle cruzar la barrera hematoencefálica e interactuar con objetivos neurológicos .

Efectos antipsicóticos y antidepresivos

La estructura de la piperidina también está asociada con efectos antipsicóticos y antidepresivos. La investigación sobre “this compound” podría conducir al desarrollo de nuevos tratamientos para trastornos psiquiátricos, aprovechando su capacidad para modular los sistemas de neurotransmisores .

Mecanismo De Acción

Target of action

Compounds containing a pyrrolidine ring are often used in drug discovery due to their ability to interact with various biological targets .

Mode of action

Without specific information on “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine”, it’s difficult to explain its mode of action. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .

Biochemical pathways

Pyrrolidine derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of action

The effects of pyrrolidine derivatives can vary widely, depending on their specific structures and targets .

Action environment

Environmental factors can often influence the action of drugs, including factors such as ph, temperature, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific receptors and enzymes, modulating their activity. For instance, it has been observed to interact with certain neurotransmitter transporters, affecting the reuptake of neurotransmitters and altering synaptic transmission . Additionally, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular processes .

Cellular Effects

The effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, leading to alterations in neurotransmitter levels and synaptic activity . Furthermore, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can impact cellular metabolism by influencing the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . For example, it has been shown to affect the metabolism of neurotransmitters, leading to changes in their levels and activity . Additionally, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can interact with enzymes involved in energy production, influencing cellular energy metabolism .

Transport and Distribution

The transport and distribution of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity . The distribution of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine within tissues can also affect its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy metabolism . The subcellular localization of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can also impact its interactions with other biomolecules and its overall cellular effects .

Propiedades

IUPAC Name |

4-[3-(fluoromethyl)pyrrolidin-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2/c11-7-9-3-6-13(8-9)10-1-4-12-5-2-10/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFAROZCEAPCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

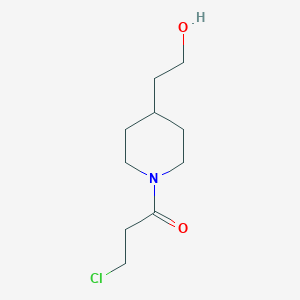

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

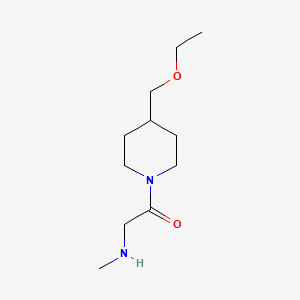

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)